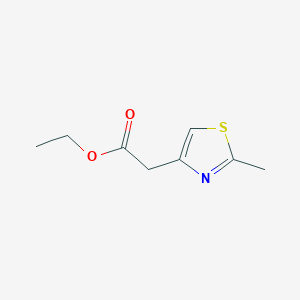

![molecular formula C11H9N3S B1300793 4-imidazo[2,1-b][1,3]thiazol-6-ylaniline CAS No. 183668-02-2](/img/structure/B1300793.png)

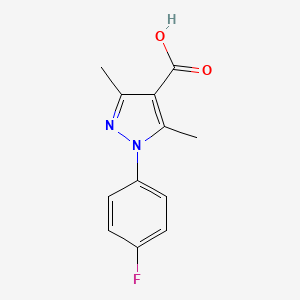

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline

Vue d'ensemble

Description

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.28 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antitumorale et Cytotoxique

Des dérivés de thiazole, y compris la 4-imidazo[2,1-b]thiazol-6-ylaniline, ont été synthétisés et évalués pour leur potentiel dans le traitement de divers cancers. Ces composés ont montré une activité cytotoxique contre des lignées cellulaires tumorales humaines, indiquant leur promesse en tant qu'agents antitumoraux .

Activités Antibactériennes

La recherche a démontré que les dérivés d'imidazo[2,1-b]thiazole possèdent des propriétés antibactériennes significatives. Ces composés ont été testés contre diverses souches bactériennes, y compris Staphylococcus aureus et Escherichia coli, mettant en évidence leur potentiel en tant que nouveaux agents antibactériens .

Applications Antifongiques

Le motif structural de l'imidazo[2,1-b]thiazole est présent dans plusieurs médicaments antifongiques. Des dérivés de ce composé ont été explorés pour leur efficacité contre les infections fongiques, contribuant au développement de nouvelles thérapies antifongiques .

Effets Neuroprotecteurs

Les dérivés d'imidazo[2,1-b]thiazole ont été étudiés pour leurs propriétés neuroprotectrices. Ces composés peuvent jouer un rôle dans la synthèse des neurotransmetteurs et pourraient potentiellement être utilisés dans le traitement des maladies neurodégénératives .

Propriétés Anti-inflammatoires

L'activité anti-inflammatoire des dérivés de thiazole est bien documentée. Des composés comme la 4-imidazo[2,1-b]thiazol-6-ylaniline peuvent être utilisés dans le développement de nouveaux médicaments anti-inflammatoires, offrant des alternatives aux traitements actuels .

Potentiel Antiviral

Des études suggèrent que des modifications du cycle thiazole, telles que l'ajout de certains groupes d'atomes, peuvent améliorer l'activité antivirale de ces composés. Cela ouvre des possibilités pour l'utilisation de dérivés d'imidazo[2,1-b]thiazole dans le développement de médicaments antiviraux .

Inhibition de PI3K pour le Traitement du Cancer

La voie de signalisation de la phosphatidylinositol 3-kinase (PI3K) est une cible pour la thérapie anticancéreuse, et les dérivés d'imidazo[2,1-b]thiazole ont été évalués en tant qu'inhibiteurs de PI3K. Ces composés pourraient être importants dans le traitement des cancers associés à une activation aberrante de la voie PI3K .

Applications Antidiabétiques

Les dérivés de thiazole ont également été explorés pour leur potentiel dans le traitement du diabète. La capacité de ces composés à agir sur les voies biologiques pertinentes pour le diabète en fait des candidats pour le développement de médicaments antidiabétiques .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer-related pathways.

Mode of Action

It’s worth noting that related compounds have shown to induce apoptosis in cancer cells . This is often achieved through interactions with DNA or proteins

Analyse Biochimique

Biochemical Properties

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to altered cellular redox states. Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as MAP kinases and NF-κB, leading to changes in gene expression profiles . These changes can affect cellular processes such as proliferation, apoptosis, and differentiation. Moreover, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific enzyme active sites, leading to inhibition or activation of enzyme activity . For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its biochemical activity. Studies have shown that 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine.

Metabolic Pathways

4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, the compound has been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern influences the compound’s activity and function, as it can interact with different biomolecules in distinct cellular locations .

Subcellular Localization

The subcellular localization of 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine is essential for its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin .

Propriétés

IUPAC Name |

4-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXSOPRSCTXCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CSC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358115 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183668-02-2 | |

| Record name | 4-Imidazo[2,1-b]thiazol-6-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

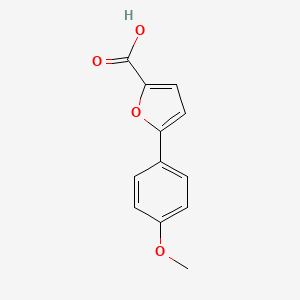

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

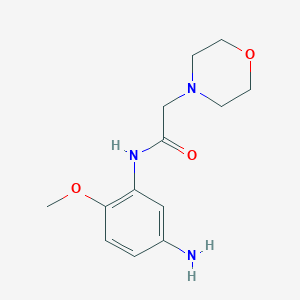

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

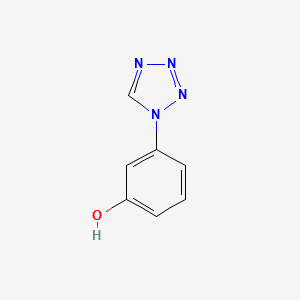

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)